B1150491 Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) CAS No. 116876-37-0

Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)

カタログ番号 B1150491
CAS番号: 116876-37-0
分子量: N/A
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticarcillin disodium with Clavulanate potassium (15:1), known as Timentin, is a combination antibiotic treatment that enhances the spectrum of ticarcillin's activity by including coverage against many beta-lactamase-producing strains of bacteria. This combination is particularly effective against polymicrobial infections, which are common in certain medical conditions and procedures such as post-cesarean-section endomyometritis and other infections in the obstetric and gynecologic areas. The introduction of clavulanate potassium, a beta-lactamase inhibitor, with ticarcillin disodium significantly extends the antibacterial efficacy of ticarcillin against resistant strains (Martens, 1990).

Synthesis Analysis

The synthesis and combination of ticarcillin disodium with clavulanate potassium involve a precise ratio to ensure both components' effectiveness and stability. However, specific details on the synthesis process are proprietary and focus on combining these agents to maximize their synergistic antibacterial effects.

Molecular Structure Analysis

The molecular structure of ticarcillin disodium with clavulanate potassium allows for the inhibition of beta-lactamase enzymes, thereby enhancing ticarcillin's antibacterial activity. Clavulanate potassium binds to and inhibits beta-lactamase enzymes, preventing the enzymatic degradation of ticarcillin, which can then exert its bactericidal action against susceptible organisms.

Chemical Reactions and Properties

The combination of ticarcillin disodium with clavulanate potassium exhibits a broad spectrum of action against gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. Clavulanate potassium enhances ticarcillin's efficacy by inhibiting beta-lactamases, enzymes produced by some bacteria that would otherwise degrade ticarcillin, rendering it ineffective (Clarke & Zemcov, 1984).

科学的研究の応用

Quality Control and Analysis

  • HPLC Determination for Impurities : A study by Liu Xiao-chan (2011) established an HPLC method to determine high molecular mass impurities in Ticarcillin disodium and Clavulanate potassium, proving its effectiveness for quality control purposes (Liu Xiao-chan, 2011).

Clinical Applications and Efficacy

  • Use in Pneumonia Treatment : Research demonstrates Ticarcillin/Clavulanate's efficacy in treating severe pneumonia, with a positive clinical effect observed in 73% of patients (Iakovlev Sv et al., 2000).
  • Infections in Cystic Fibrosis : Studies indicate the safety and potential effectiveness of high dose intermittent Ticarcillin-Clavulanate in pediatric cystic fibrosis patients (Zobell J. et al., 2010).
  • Use in Veterinary Medicine : It has been studied for intravenous and intrauterine administration in oestrous mares, although its absorption and effectiveness vary depending on the route of administration (S. V. van Camp et al., 2000).

Pharmacokinetics

  • Premature Infants Study : A study assessed the pharmacokinetics of Ticarcillin-Clavulanate in premature infants, providing insights into optimal dosing for this demographic (Watt K. et al., 2019).
  • In Vitro Adsorption and Sieving : Research indicates significant in vitro adsorption of Ticarcillin-Clavulanate, with sieving coefficient data that may guide dosing in critically ill patients receiving haemofiltration (Winnie T.P. Wan et al., 2019).

Development of Analytical Methods

  • Simultaneous Determination in Pharmaceuticals : A new HPLC method has been developed for simultaneously determining Ticarcillin and Clavulanate in pharmaceutical formulations (Tsou T. et al., 2009).
  • UPLC-ESI-MS/MS for Rat Plasma Analysis : An ultra-high-performance liquid chromatography method was established for measuring Ticarcillin and Clavulanate levels in rat plasma, contributing to pharmacokinetic analysis (Wang M. et al., 2020).

Synergy and Resistance Studies

  • Synergy with Other Antibiotics : A study showed synergistic effects of Ticarcillin/Clavulanate in combination with aztreonam against SPM-1-producing Pseudomonas aeruginosa strains (Gerlan Rocha-Santos et al., 2021).

Microbial Resistance

  • Investigation of Stenotrophomonas maltophilia Resistance : Research highlights the rapid emergence of Stenotrophomonas maltophilia resistance to Ticarcillin-Clavulanate, emphasizing the need for ongoing surveillance of microbial resistance patterns (Barbier-Frebour N. et al., 2000).

Safety And Hazards

Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .

特性

CAS番号

116876-37-0

製品名

Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)

分子量

N/A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。